molecular formula C9H10N2O2 B6601348 Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate CAS No. 82700-91-2

Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate

Cat. No.: B6601348
CAS No.: 82700-91-2
M. Wt: 178.19 g/mol
InChI Key: XQCPLESDFXIODP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-bis(trimethylsilyl)benzene with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs due to its unique structural properties. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of various diseases. In industry, it is used in the production of organic materials and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s electron-rich pyrrole moiety allows it to participate in various electron transfer processes, which can influence biological pathways and cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in oxidative stress and inflammation .

Properties

IUPAC Name

methyl 1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-4-3-6-8(11)5-7(10-6)9(12)13-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCPLESDFXIODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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